molecular formula C32H16CuN8 B1677872 Phthalocyanine Blue BN CAS No. 147-14-8

Phthalocyanine Blue BN

Cat. No.: B1677872
CAS No.: 147-14-8
M. Wt: 576.1 g/mol
InChI Key: VVOLVFOSOPJKED-UHFFFAOYSA-N
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Description

Phthalocyanine Blue BN, also known as copper phthalocyanine (CuPc), is a bright, crystalline, synthetic blue pigment from the group of phthalocyanine dyes . It is frequently used in paints and dyes .


Synthesis Analysis

The synthesis of copper phthalocyanine is relatively straightforward, involving readily available commodity starting materials to provide the products in high yield . After-treatments are required not only to convert the crude pigment into an appropriate pigmentary physical form, but also to provide stability .


Molecular Structure Analysis

Copper phthalocyanine exhibits polymorphism. The α - and β -forms are the most important crystal phases used as pigments . The molecular formula of this compound is C32H16CuN8 .


Chemical Reactions Analysis

Phthalocyanine (Pc), a conventional dyestuff exhibiting vivid blue or green color, has been utilized as a functional molecule for application in a variety of fields due to its excellent optical and electrochemical properties .


Physical and Chemical Properties Analysis

This compound is highly valued for its superior properties such as light fastness, tinting strength, covering power and resistance to the effects of alkalis and acids . It has the appearance of a blue powder, insoluble in water and most solvents .

Scientific Research Applications

Photodynamic Therapy (PDT) and Theranostics

Phthalocyanines have been extensively reviewed for their applications in photodynamic therapy (PDT) for cancer treatment, showcasing their potential in medical and pharmaceutical fields. They are also explored for their roles in nanobiotechnology, magnetohyperthermia, and as agents in photodiagnosis (theranostics), demonstrating a wide range of applications in treating and diagnosing diseases (Tedesco, Primo, & Beltrame, 2014).

Organic Photovoltaics

In the realm of renewable energy, phthalocyanines are pivotal in the development of organic photovoltaics (OPVs). Their utilization, especially boron subphthalocyanines (BsubPcs) and silicon phthalocyanines (SiPcs), has gained attention for increasing power conversion efficiencies in fullerene-free devices. These compounds allow for easy functionalization, thereby enhancing solid-state arrangement and improving device performance (Grant et al., 2019).

Corrosion Inhibitors

Phthalocyanines are also recognized for their role as corrosion inhibitors, offering protection against corrosion in various metal/electrolyte systems. Their unique structure, featuring nitrogen atoms and aromatic rings, enables them to form strong chelating complexes with metallic atoms, significantly reducing corrosion (Verma, Ebenso, Quraishi, & Rhee, 2021).

Electrochemical and Photochemical CO2 Reduction

Phthalocyanines, along with porphyrins, are investigated for their efficacy in the electrochemical and photochemical reduction of CO2, aiming at renewable fuel production. Innovations in catalysts, such as FeTPP with phenyl OH groups, show promise in enhancing proton-electron transfer reactions for CO2 reduction, marking significant progress in environmental sustainability efforts (Manbeck & Fujita, 2015).

Drug Delivery Systems in Photodynamic Therapy

In healthcare, phthalocyanines are incorporated into drug delivery systems for photodynamic therapy, enhancing the solubility of lipophilic phthalocyanines in aqueous media. Various carriers, including liposomes and polymeric nanoparticles, have been developed to improve the efficacy of photodynamic therapy, promising advancements in cancer treatment (Miretti et al., 2021).

Mechanism of Action

Target of Action

Phthalocyanine Blue BN, also known as Copper Phthalocyanine (CuPc), is a synthetic blue pigment from the group of dyes based on phthalocyanines . Its primary targets are various surfaces and materials where it is applied as a pigment. It is extensively used in printing ink, paint, plastics, and a range of other applications .

Mode of Action

This compound interacts with its targets by adhering to the surface and imparting its brilliant blue color. This is due to the intense π–π* transitions within the ligand electronic system . The compound exhibits polymorphism, with the α- and β-forms being the most important crystal phases used as pigments .

Biochemical Pathways

Its intense absorption band at around 650 nm, referred to as the Q band, originates from the 18π-electron aromatic conjugated system, resulting in the characteristic blue or green color of the pigment .

Pharmacokinetics

It is insoluble in most solvents, including water . When solubilized into water using certain methods, it can yield clear and stable aqueous dispersions .

Result of Action

The result of this compound’s action is the imparting of a brilliant blue color to the materials it is applied to. It is highly valued for its superior properties such as light fastness, tinting strength, covering power, and resistance to the effects of alkalis and acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits polymorphism, and different forms may be more stable under certain conditions . Additionally, the compound’s solubility and dispersion can be affected by the presence of certain substances, such as laponite nano-clay carriers .

Safety and Hazards

According to the safety data sheet, Phthalocyanine Blue BN may cause mechanical irritation if it comes in contact with skin or eyes . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Phthalocyanine Blue BN continues to be a subject of research due to its unique physical and chemical properties . Its potential applications in various fields such as catalysts, deodorants, optical discs, photodynamic therapy, semiconductors, solar cells, nonlinear optics, and so forth are being explored .

Properties

{ "Design of the Synthesis Pathway": "Phthalocyanine Blue BN can be synthesized by the reaction of copper phthalocyanine with N,N-dimethylbenzylamine in the presence of a solvent.", "Starting Materials": [ "Copper phthalocyanine", "N,N-dimethylbenzylamine", "Solvent (such as chlorobenzene or dichlorobenzene)" ], "Reaction": [ "Copper phthalocyanine is added to the solvent and heated to dissolve.", "N,N-dimethylbenzylamine is added to the solution and the mixture is heated to reflux.", "The reaction mixture is stirred for several hours until the desired product is formed.", "The product is then filtered, washed, and dried to obtain Phthalocyanine Blue BN." ] }

CAS No.

147-14-8

Molecular Formula

C32H16CuN8

Molecular Weight

576.1 g/mol

IUPAC Name

copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

InChI

InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;

InChI Key

VVOLVFOSOPJKED-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]

Appearance

Solid powder

density

1.62 g/cm³

melting_point

600°C (dec.)

26893-93-6
147-14-8

physical_description

Dry Powder, Liquid;  Dry Powder;  Other Solid;  Liquid;  Dry Powder, Water or Solvent Wet Solid;  Dry Powder, Liquid, Other Solid;  NKRA;  Water or Solvent Wet Solid
Bright blue solid with purple luster;  [Merck Index] Dark blue or dark purple crystalline powder;  [MSDSonline]
BRIGHT BLUE CRYSTALS.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Solubility in water: none

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

copper phthalocyanine
cuprolinic blue
cupromeronic blue
Monastral Blue B
Monastral blue dye
Monastral Fast Blue
phthalocyanine blue

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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